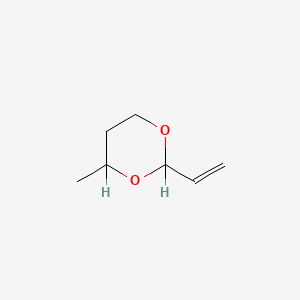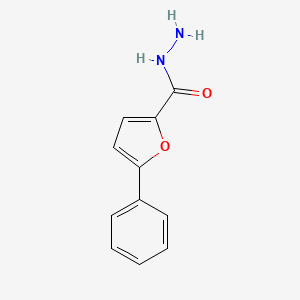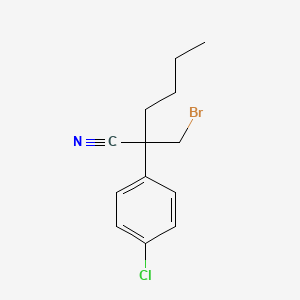
Ethyl 2-((5-hydroxypentyl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-((5-hydroxypentyl)oxy)acetate is an organic compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a pentyl chain, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
化学反応の分析
Types of Reactions
Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-((5-oxopentyl)oxy)acetate.
Reduction: Formation of ethyl 2-((5-hydroxypentyl)oxy)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .
類似化合物との比較
Ethyl 2-((5-hydroxypentyl)oxy)acetate can be compared with similar compounds such as:
- Ethyl 2-((4-hydroxybutyl)oxy)acetate
- Ethyl 2-((6-hydroxyhexyl)oxy)acetate
- Ethyl 2-((5-hydroxy-2-methylpentyl)oxy)acetate
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The unique combination of the ethyl ester and hydroxyl groups in this compound makes it particularly useful in specific synthetic and research applications .
特性
CAS番号 |
106555-77-5 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
ethyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3 |
InChIキー |
QUTYILATCYAWNL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCCCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8738263.png)



![4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8738296.png)
![Ethyl[(quinolin-2-yl)methyl]amine](/img/structure/B8738313.png)






![(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetonitrile](/img/structure/B8738367.png)

